

(S)-Remoxipride Hydrochloride: A Technical Guide to Chemical Properties and Stability

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Compound of Interest

Compound Name: (S)-Remoxipride hydrochloride

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Introduction

(S)-Remoxipride is a substituted benzamide derivative that functions as a selective dopamine D2-receptor antagonist.^[1] It was developed as an atypical antipsychotic for the treatment of schizophrenia.^[1] This technical guide provides an in-depth overview of the core chemical properties and stability of (S)-Remoxipride in its hydrochloride salt form, a crucial aspect for its handling, formulation, and regulatory evaluation.

Chemical Properties of (S)-Remoxipride Hydrochloride

(S)-Remoxipride hydrochloride is a white to off-white crystalline solid.^[2] The fundamental physicochemical properties are summarized in the table below, providing a quantitative basis for its behavior in various experimental and formulation settings.

Property	Value
Molecular Formula	C ₁₆ H ₂₃ BrN ₂ O ₃ · HCl[2]
Molecular Weight	407.73 g/mol [2][3]
CAS Number	73220-03-8[2][3]
Appearance	White to Off-White Solid[2]
Melting Point	168-169 °C
pKa	8.9
logP (Octanol/Water)	2.94 - 3.37[4][5]
Solubility	Water: Soluble up to 100 mM[2]Chloroform: Sparingly solubleEthanol, Dichloromethane, Acetone: Soluble

Chemical Stability

The stability of an active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy throughout its shelf life.

Temperature and Storage: **(S)-Remoxipride hydrochloride** is hygroscopic. For long-term storage, it is recommended to be kept at -20°C, where it has shown stability for at least four years.[2] It can be shipped at room temperature for short durations.[2] The monohydrate form of the hydrochloride salt has been noted to lose water at 105°C.

pH Stability and Degradation Pathways: While detailed forced degradation studies under a wide range of pH, oxidative, and photolytic conditions are not extensively available in the public domain, a study on the pharmacokinetics of remoxipride in humans demonstrated that urinary pH significantly affects its elimination.[6] In acidic urine (pH 5.2), the plasma elimination half-life was 3.6 hours, whereas in alkaline urine (pH 7.8), it increased to 6.2 hours, indicating that the clearance of the drug is pH-dependent.[6] This suggests that the ionization state of the molecule is a key determinant of its behavior, though this study does not detail its chemical degradation in solution.

For a comprehensive stability assessment, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) would be necessary, as recommended by the International Council for Harmonisation (ICH) guidelines.^[7]

Experimental Protocols

Detailed experimental protocols for the determination of the chemical properties and stability of **(S)-Remoxipride hydrochloride** are not publicly available. However, the following section outlines the standard methodologies that are typically employed for such characterizations, in line with established pharmaceutical guidelines.

Melting Point Determination: The melting point is typically determined using a digital melting point apparatus or by Differential Scanning Calorimetry (DSC), as described in USP General Chapter <891> Thermal Analysis.^{[8][9]} The sample is heated at a controlled rate, and the temperature range over which it melts is recorded.

pKa Determination: The acid dissociation constant (pKa) can be determined by various methods. Potentiometric titration is a common technique where the pH of a solution of the compound is measured as a titrant is added.^{[10][11]} For sparingly soluble substances, techniques like UV/Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) coupled with pH measurements of the mobile phase can be employed.^{[10][12]}

logP (Octanol/Water Partition Coefficient) Determination: The shake-flask method is the traditional approach for determining the logP value.^[13] A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC, and the partition coefficient is calculated.^{[13][14]}

Stability-Indicating Method Development: A stability-indicating analytical method is crucial for assessing the stability of a drug substance. This is typically a validated HPLC method that can separate the intact API from its degradation products. The development of such a method involves subjecting the drug to forced degradation conditions as outlined by ICH guideline Q1A(R2).^{[7][15]}

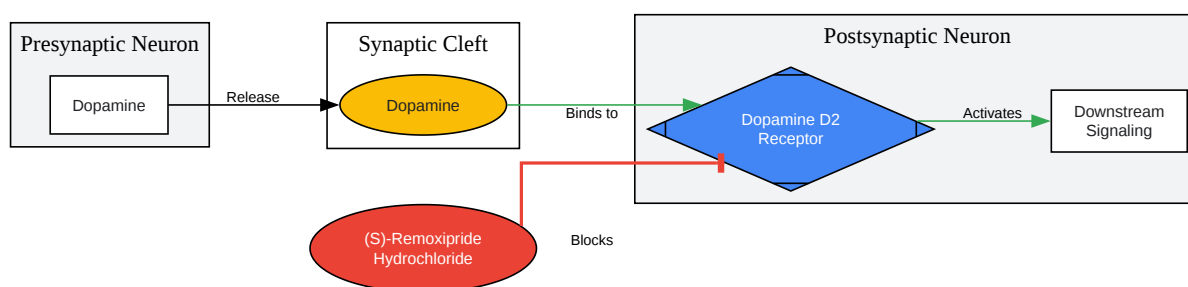
- **Hydrolysis:** The API is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures.

- Oxidation: The API is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room or elevated temperature.
- Photostability: The API is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
- Thermal Stress: The API is exposed to high temperatures (e.g., 60°C, 80°C) in a solid state.

Samples are collected at various time points and analyzed by HPLC to identify and quantify any degradation products.

Signaling Pathway and Experimental Workflows

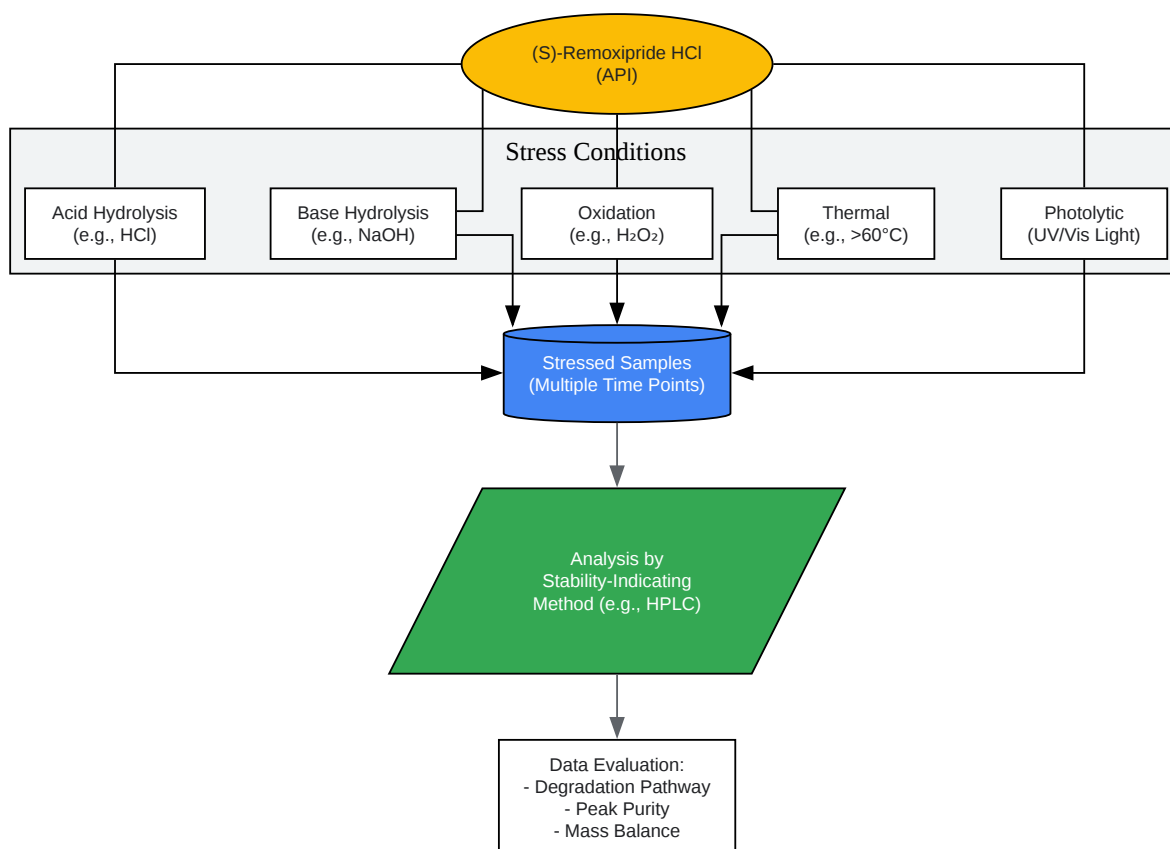
(S)-Remoxipride acts as a selective antagonist of the dopamine D2 receptor. Its mechanism of action involves blocking the binding of dopamine to this receptor, which is a key pathway in the pathophysiology of schizophrenia.



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Caption: Dopamine D2 Receptor Antagonism by (S)-Remoxipride.

The following diagram illustrates a general workflow for conducting forced degradation studies, which are essential for understanding the stability of a drug substance like **(S)-Remoxipride hydrochloride**.



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Caption: General Workflow for Forced Degradation Studies.

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